5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an indole and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione typically involves the reaction of 4-chloroindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazolidine-2,4-dione, followed by nucleophilic substitution with 4-chloroindole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole or imidazolidine moieties.
Substitution: Halogen substitution reactions can occur at the chloro position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxy-1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(4-Ethoxy-1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(4-Bromo-1H-indol-3-yl)imidazolidine-2,4-dione
Uniqueness
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione is unique due to the presence of the chloro substituent on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying the effects of halogen substitution on the properties of indole derivatives .
Properties
Molecular Formula |
C11H8ClN3O2 |
---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-(4-chloro-1H-indol-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8ClN3O2/c12-6-2-1-3-7-8(6)5(4-13-7)9-10(16)15-11(17)14-9/h1-4,9,13H,(H2,14,15,16,17) |
InChI Key |
UBJHTRKMKZTJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C3C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.